4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride
Overview
Description
4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C16H25NO·HCl. It is known for its unique structure, which includes a piperidine ring and a tert-pentyl group attached to a phenyl ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride typically involves the reaction of 4-(tert-Pentyl)phenol with 4-piperidinol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyl)phenyl 4-piperidinyl ether hydrochloride
- 4-(tert-Amyl)phenyl 4-piperidinyl ether hydrochloride
- 4-(tert-Hexyl)phenyl 4-piperidinyl ether hydrochloride
Uniqueness
4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride is unique due to its specific tert-pentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall performance in various applications.
Properties
IUPAC Name |
4-[4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-16(2,3)13-5-7-14(8-6-13)18-15-9-11-17-12-10-15;/h5-8,15,17H,4,9-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXFDKXCQFQPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219963-86-6 | |
Record name | Piperidine, 4-[4-(1,1-dimethylpropyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219963-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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